2,2,2-Trifluoro-1-(4-(2-hydroxyethyl)piperidin-1-yl)ethanone
Overview
Description
2,2,2-Trifluoro-1-(4-(2-hydroxyethyl)piperidin-1-yl)ethanone is a chemical compound with the molecular formula C8H13F3N2O2 and a molecular weight of 226.20 g/mol . This compound is characterized by the presence of a trifluoromethyl group, a piperidine ring, and a hydroxyethyl group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-(4-(2-hydroxyethyl)piperidin-1-yl)ethanone typically involves the reaction of 2,2,2-trifluoroacetyl chloride with 4-(2-hydroxyethyl)piperidine under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the product while minimizing the production time and cost. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), further enhances the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-1-(4-(2-hydroxyethyl)piperidin-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group in the trifluoromethyl moiety can be reduced to form alcohols.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to substitute the trifluoromethyl group.
Major Products
The major products formed from these reactions include:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
2,2,2-Trifluoro-1-(4-(2-hydroxyethyl)piperidin-1-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-1-(4-(2-hydroxyethyl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The piperidine ring can interact with active sites of enzymes, leading to inhibition or modulation of their activity. The hydroxyethyl group can form hydrogen bonds with amino acid residues in proteins, stabilizing the compound-protein complex .
Comparison with Similar Compounds
Similar Compounds
- 1-Phenyl-2-(piperidin-1-yl)ethanone hydrochloride
- 2,2,2-Trifluoro-1-(3-nitrophenyl)ethan-1-one
- 2-(4-Aminophenoxy)-1-(piperidin-1-yl)ethanone
Uniqueness
2,2,2-Trifluoro-1-(4-(2-hydroxyethyl)piperidin-1-yl)ethanone is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound in drug design and other applications where these properties are desirable .
Properties
IUPAC Name |
2,2,2-trifluoro-1-[4-(2-hydroxyethyl)piperidin-1-yl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14F3NO2/c10-9(11,12)8(15)13-4-1-7(2-5-13)3-6-14/h7,14H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHPHNTZFKLIOOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCO)C(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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